Welcome to the BenchChem Online Store!
molecular formula C12H21NO3 B8572980 N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide

N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide

Cat. No. B8572980
M. Wt: 227.30 g/mol
InChI Key: UHKHFNVTIZGEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653262B2

Procedure details

NEt3 (2.0 ml) and TBTU (2.56 g) are added to a solution of 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (1.45 g; see J. Med. Chem. 1998, 41(5), 760) in DMF (50 ml) and the mixture is stirred for 30 min. 2 M Dimethylamine in THF (7.24 ml) is added. The reaction mixture is stirred for one hour and the solvent is removed under reduced pressure. The residue is dissolved in EtOAc and washed with water and aqueous citric acid (10%, 2×). The organic layer is dried (Na2SO4) and filtered, and the solvent is removed under reduced pressure. The crude product is purified using reverse phase HPLC (Varian C18 Microsorb) eluting with a gradient of 10-100% acetonitrile in water containing 0.2% trifluoroacetic acid to give N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (400 mg) and N,N-dimethyl-2-(4-oxocyclohexyl)acetamide (420 mg).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3](CC)[CH2:4]C.[CH3:8][N:9](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)[CH3:10].[B-](F)(F)(F)F.[O:30]1[C:34]2([CH2:39][CH2:38][CH:37]([CH2:40][C:41]([OH:43])=O)[CH2:36][CH2:35]2)[O:33][CH2:32][CH2:31]1.CNC>CN(C=O)C.C1COCC1>[CH3:2][N:3]([CH3:4])[C:41](=[O:43])[CH2:40][CH:37]1[CH2:38][CH2:39][C:34]2([O:33][CH2:32][CH2:31][O:30]2)[CH2:35][CH2:36]1.[CH3:8][N:9]([CH3:10])[C:41](=[O:43])[CH2:40][CH:37]1[CH2:38][CH2:39][C:34](=[O:33])[CH2:35][CH2:36]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.56 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
1.45 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
7.24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed with water and aqueous citric acid (10%, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified
WASH
Type
WASH
Details
eluting with a gradient of 10-100% acetonitrile in water containing 0.2% trifluoroacetic acid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(CC1CCC2(OCCO2)CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
Name
Type
product
Smiles
CN(C(CC1CCC(CC1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08653262B2

Procedure details

NEt3 (2.0 ml) and TBTU (2.56 g) are added to a solution of 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (1.45 g; see J. Med. Chem. 1998, 41(5), 760) in DMF (50 ml) and the mixture is stirred for 30 min. 2 M Dimethylamine in THF (7.24 ml) is added. The reaction mixture is stirred for one hour and the solvent is removed under reduced pressure. The residue is dissolved in EtOAc and washed with water and aqueous citric acid (10%, 2×). The organic layer is dried (Na2SO4) and filtered, and the solvent is removed under reduced pressure. The crude product is purified using reverse phase HPLC (Varian C18 Microsorb) eluting with a gradient of 10-100% acetonitrile in water containing 0.2% trifluoroacetic acid to give N,N-dimethyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide (400 mg) and N,N-dimethyl-2-(4-oxocyclohexyl)acetamide (420 mg).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3](CC)[CH2:4]C.[CH3:8][N:9](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)[CH3:10].[B-](F)(F)(F)F.[O:30]1[C:34]2([CH2:39][CH2:38][CH:37]([CH2:40][C:41]([OH:43])=O)[CH2:36][CH2:35]2)[O:33][CH2:32][CH2:31]1.CNC>CN(C=O)C.C1COCC1>[CH3:2][N:3]([CH3:4])[C:41](=[O:43])[CH2:40][CH:37]1[CH2:38][CH2:39][C:34]2([O:33][CH2:32][CH2:31][O:30]2)[CH2:35][CH2:36]1.[CH3:8][N:9]([CH3:10])[C:41](=[O:43])[CH2:40][CH:37]1[CH2:38][CH2:39][C:34](=[O:33])[CH2:35][CH2:36]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.56 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
1.45 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
7.24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed with water and aqueous citric acid (10%, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified
WASH
Type
WASH
Details
eluting with a gradient of 10-100% acetonitrile in water containing 0.2% trifluoroacetic acid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(CC1CCC2(OCCO2)CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
Name
Type
product
Smiles
CN(C(CC1CCC(CC1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.